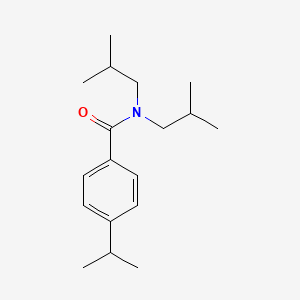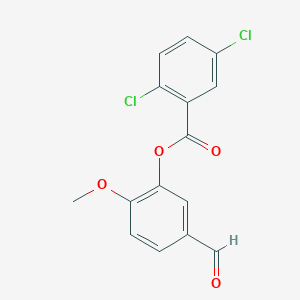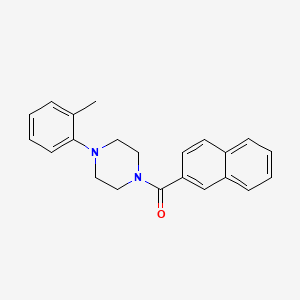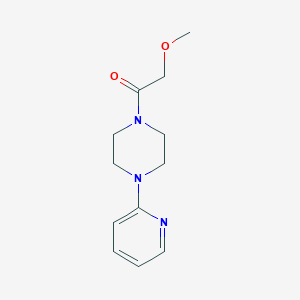
N,N-diisobutyl-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-4-isopropylbenzamide (also known as DIBMP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to act as a thermoregulator, making it a valuable tool in the development of temperature-responsive materials and drug delivery systems.
Aplicaciones Científicas De Investigación
DIBMP has been widely used in scientific research due to its ability to act as a thermoregulator. This compound can undergo a reversible phase transition at a specific temperature, making it ideal for the development of temperature-responsive materials and drug delivery systems. DIBMP has been incorporated into various polymeric materials, including hydrogels, nanoparticles, and micelles, to create stimuli-responsive systems that can release drugs or other payloads in response to changes in temperature.
Mecanismo De Acción
The mechanism of action of DIBMP is based on its ability to undergo a reversible phase transition at a specific temperature. This transition is driven by changes in the intermolecular interactions between the DIBMP molecules, which can be influenced by factors such as temperature, solvent, and concentration. When DIBMP is incorporated into a polymeric material, the phase transition of the DIBMP molecules can cause the material to swell or collapse, leading to the release of any encapsulated payload.
Biochemical and Physiological Effects
DIBMP has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for use in biomedical applications. In vitro studies have demonstrated that DIBMP can be incorporated into cells without causing significant cytotoxicity, and can be used to control the release of drugs or other payloads in response to changes in temperature. However, more research is needed to fully understand the biochemical and physiological effects of DIBMP in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIBMP in lab experiments is its ability to act as a thermoregulator, which can be used to control the release of drugs or other payloads in response to changes in temperature. Additionally, DIBMP has been shown to have high purity and stability, making it a reliable tool for scientific research. However, one limitation of using DIBMP is its relatively high cost compared to other temperature-responsive materials.
Direcciones Futuras
There are many potential future directions for the use of DIBMP in scientific research. One area of interest is the development of temperature-responsive materials for use in tissue engineering and regenerative medicine. DIBMP could be incorporated into scaffolds or hydrogels to create materials that can respond to changes in temperature, allowing for the controlled release of growth factors or other signaling molecules. Additionally, DIBMP could be used in the development of smart textiles or wearable devices that can respond to changes in body temperature. Overall, the unique properties of DIBMP make it a promising candidate for a wide range of scientific research applications.
Métodos De Síntesis
DIBMP can be synthesized through a multistep process that involves the reaction of 4-isopropylbenzoic acid with isobutyl alcohol in the presence of a catalyst. The resulting product is then purified and treated with thionyl chloride to yield the final compound. This method has been optimized to produce high yields of pure DIBMP, making it a viable option for large-scale synthesis.
Propiedades
IUPAC Name |
N,N-bis(2-methylpropyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)11-19(12-14(3)4)18(20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWQASAABQIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)



![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5854841.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)